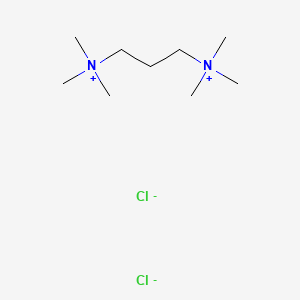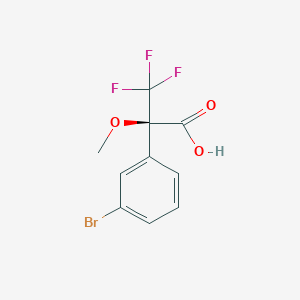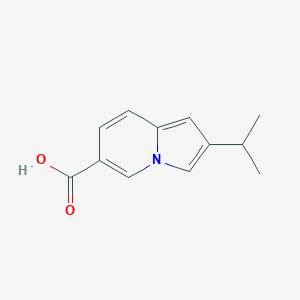
2-(Furan-3-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-3-yl)cyclohexan-1-ol is an organic compound that features a furan ring attached to a cyclohexanol moiety This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of furan with the alicyclic nature of cyclohexanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction between a furan derivative and a suitable dienophile, followed by reduction and cyclization steps. For instance, the reaction of furan with cyclohexanone in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(Furan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution can be achieved using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 2-(Furan-3-yl)cyclohexanone
Reduction: 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol
Substitution: Various substituted furan derivatives
科学的研究の応用
2-(Furan-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(Furan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Furan-2-yl)cyclohexan-1-ol
- 2-(Tetrahydrofuran-3-yl)cyclohexan-1-ol
- 2-(Pyran-3-yl)cyclohexan-1-ol
Uniqueness
2-(Furan-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the furan ring and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(furan-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9-11H,1-4H2 |
InChIキー |
RBOIGSFSWAOYEH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=COC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


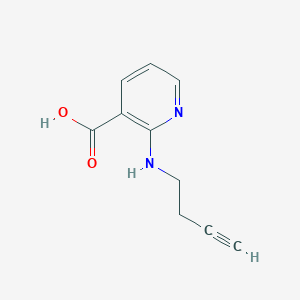
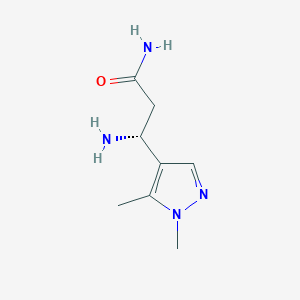
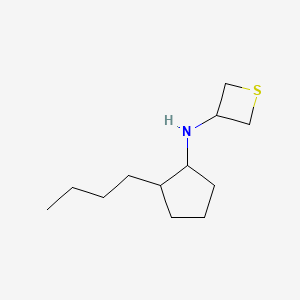
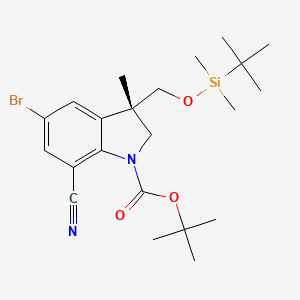
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)



![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)
